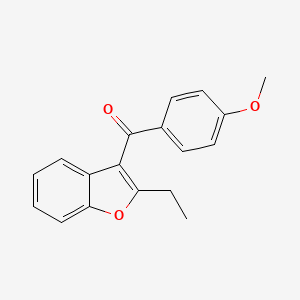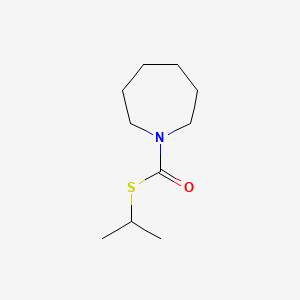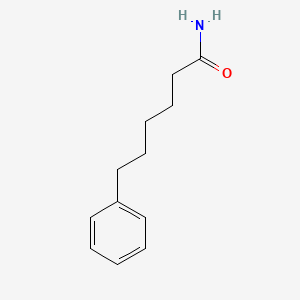
6-Phenylhexanamide
Übersicht
Beschreibung
6-Phenylhexanamide is a chemical compound that has been studied for its potential therapeutic applications . It has been found to be a potent activator of Mitofusin, a protein involved in mitochondrial fusion . This property makes it a promising candidate for the treatment of mitochondrial diseases .
Wissenschaftliche Forschungsanwendungen
1. Potential as a Drug for Diabetes and Dyslipidemia
6-Phenylhexanamide derivatives show potential in treating diabetes and dyslipidemia. A study highlighted a compound that exhibited dual activation of PPAR alpha and gamma, demonstrating a significant reduction in plasma glucose and triglyceride levels in insulin-resistant mice, surpassing the effects of rosiglitazone, a commonly used drug for these conditions (Lohray et al., 2001).
2. Inhibitory Potential for Alzheimer's Disease Treatment
Compounds with a this compound structure have been explored for their inhibitory potential against enzymes crucial in Alzheimer's disease treatment. A series of novel pyrimidine-based sulfonamides with a phenyl group demonstrated significant inhibition against acetylcholinesterase and butyrylcholinesterase, important targets in Alzheimer's therapy (Rehman et al., 2017).
3. Therapeutic Agent for Mitochondrial Diseases
This compound derivatives have been investigated as therapeutic agents for mitochondrial diseases like Charcot-Marie-Tooth Disease type 2A (CMT2A). These derivatives, particularly a 4-hydroxy cyclohexyl analog, showed promise due to their potency, selectivity, and oral bioavailability, potentially offering a new avenue for treating CMT2A (Dang et al., 2020).
4. Potential in Corrosion Inhibition
A study involving (6-phenyl-3-oxopyridazin-2-yl) acetohydrazide indicated its efficiency as a corrosion inhibitor for mild steel in acidic mediums. This highlights the versatility of this compound compounds in industrial applications, particularly in preventing metal corrosion (Nahlé et al., 2017).
5. Enzyme Inhibition for Various Therapeutic Applications
N-phenylsulfonamide derivatives, synthesized from aniline, demonstrated significant inhibitory properties on various enzymes, including carbonic anhydrase and cholinesterase. These enzymes are therapeutic targets for diseases like edema, glaucoma, cancer, osteoporosis, and Alzheimer's. This suggests the potential of this compound derivatives in developing new drugs for these conditions (Kazancioglu & Senturk, 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-phenylhexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOQQFPVMGNKJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294736 | |
| Record name | 6-phenylhexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31274-14-3 | |
| Record name | NSC97771 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97771 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-phenylhexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



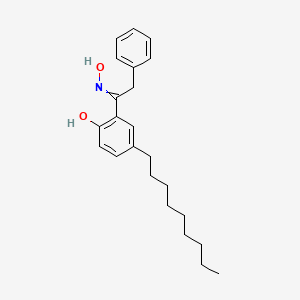
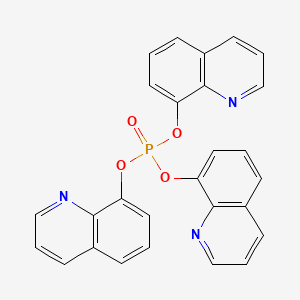

![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl palmitate](/img/structure/B1615525.png)
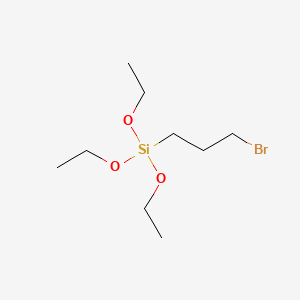
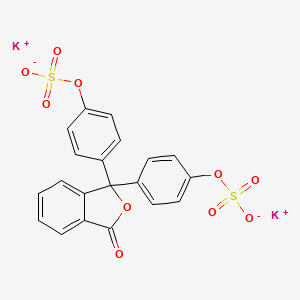


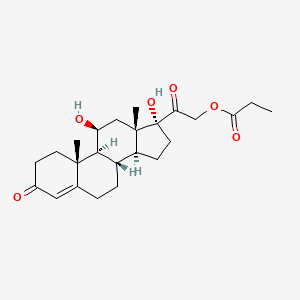

![3H-Naphth[1,8a-b]oxiren-7-ol, octahydro-4,4,7-trimethyl-](/img/structure/B1615535.png)
![2-Hydroxy-5-[[2-methyl-4-[3-methyl-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]phenyl]diazenyl]benzoic acid](/img/structure/B1615540.png)
